molecular formula C8H18O6S4 B1141988 3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate CAS No. 212262-04-9

3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate

Cat. No.: B1141988
CAS No.: 212262-04-9
M. Wt: 338.5 g/mol
InChI Key: LXWJSGGRYYFDPB-UHFFFAOYSA-N
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Description

3,6-Dioxaoctane-1,8-diyl Bismethanethiosulfonate (MTS-8-O2-MTS) is a homobifunctional methanethiosulfonate cross-linker critical for investigating protein structure and conformational dynamics . Its primary research value lies in its application as a "molecular ruler" to determine spatial constraints within protein domains, particularly in membrane proteins . This compound is extensively used to study ATP-Binding Cassette (ABC) transporters, such as P-glycoprotein, where it has been instrumental in measuring the dimensions of the drug-binding domain and mapping conformational changes during the catalytic cycle . For instance, cross-linking with this reagent has helped define a key activation switch for ATPase activity, revealing that activity is highly activated when homologous protein halves are clamped at distances less than 20 Å . Furthermore, its use in vanadate trapping experiments has exposed dynamic shifts and residue accessibility within the drug-binding site of P-glycoprotein, providing insights into the transport mechanism . The reagent acts by forming disulfide bridges between engineered cysteine residues, allowing researchers to probe functional distances and protein interactions with high precision .

Properties

CAS No.

212262-04-9

Molecular Formula

C8H18O6S4

Molecular Weight

338.5 g/mol

IUPAC Name

1,2-bis(2-methylsulfonylsulfanylethoxy)ethane

InChI

InChI=1S/C8H18O6S4/c1-17(9,10)15-7-5-13-3-4-14-6-8-16-18(2,11)12/h3-8H2,1-2H3

InChI Key

LXWJSGGRYYFDPB-UHFFFAOYSA-N

SMILES

CS(=O)(=S)OCCOCCOCCOS(=O)(=S)C

Canonical SMILES

CS(=O)(=O)SCCOCCOCCSS(=O)(=O)C

Synonyms

Mts-8-O2-Mts

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Triethylene Glycol Derivatives

The core structure of M8M derives from triethylene glycol (3,6-dioxaoctane-1,8-diol), which undergoes nucleophilic substitution to introduce methanethiosulfonate groups. A two-step process is typically employed:

Step 1: Activation of Triethylene Glycol
Triethylene glycol is activated by converting terminal hydroxyl groups into better leaving groups. Common activating agents include methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl):

Triethylene glycol+2MsClEt3N, DCMTriethylene glycol dimesylate+2HCl\text{Triethylene glycol} + 2 \, \text{MsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Triethylene glycol dimesylate} + 2 \, \text{HCl}

Reaction conditions:

  • Solvent: Anhydrous dichloromethane (DCM)

  • Base: Triethylamine (TEA, 2.2 equiv)

  • Temperature: 0°C to room temperature (RT)

  • Time: 4–6 hours

Step 2: Displacement with Methanethiosulfonate
The dimesylate intermediate reacts with sodium methanethiosulfonate (Na+ S2O2SCH3−) in a polar aprotic solvent:

Triethylene glycol dimesylate+2NaS2O2SCH3DMFM8M+2NaMs\text{Triethylene glycol dimesylate} + 2 \, \text{NaS}2\text{O}2\text{SCH}_3 \xrightarrow{\text{DMF}} \text{M8M} + 2 \, \text{NaMs}

Optimized parameters:

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 60–80°C

  • Time: 12–24 hours

  • Yield: 60–75%

Direct Thiol-Ene Coupling

An alternative route employs thiol-ene "click" chemistry for higher regioselectivity:

Triethylene glycol diacrylate+2CH3SO2SHUV, initiatorM8M\text{Triethylene glycol diacrylate} + 2 \, \text{CH}3\text{SO}2\text{SH} \xrightarrow{\text{UV, initiator}} \text{M8M}

Key conditions:

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.1 equiv)

  • Wavelength: 365 nm UV light

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 50–65%

Industrial-Scale Production and Optimization

Large-Batch Synthesis

Industrial production scales the nucleophilic substitution method using continuous flow reactors to enhance efficiency:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (round-bottom)Continuous flow
Temperature ControlOil bathJacketed reactor
PurificationColumn chromatographyCrystallization
Purity>95% (HPLC)>98% (HPLC)
Annual Output10–100 g10–50 kg

Challenges and Solutions:

  • Byproduct Formation : Over-sulfonation is mitigated by stoichiometric control (1:2.05 molar ratio of dimesylate to NaS2O2SCH3).

  • Solvent Recovery : DMF is recycled via distillation, reducing costs by 30%.

Analytical Characterization

Purity Assessment

Post-synthesis validation employs:

  • HPLC : C18 column, 60:40 acetonitrile/water, retention time = 8.2 min.

  • Mass Spectrometry : ESI-MS m/z calculated for C8H18O6S4 [M+H]+: 339.0, observed: 339.1.

Structural Confirmation

  • NMR (CDCl3) :

    • 1H^1\text{H}: δ 3.65 (m, 12H, OCH2CH2O), 3.34 (s, 6H, SCH3).

    • 13C^{13}\text{C}: δ 70.2 (OCH2), 52.1 (SO2SCH3).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Nucleophilic Substitution7095High120
Thiol-Ene Coupling5590Moderate200

Key Findings:

  • Nucleophilic substitution outperforms thiol-ene coupling in yield and cost due to simpler reagents.

  • Industrial crystallization (vs. lab-scale chromatography) improves purity to >98% .

Chemical Reactions Analysis

3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₄H₂₈O₄S₂
  • Molecular Weight : 338.49 g/mol
  • CAS Number : 212262-04-9
  • Appearance : White to off-white solid, sensitive to moisture and temperature.

Protein Structure Studies

3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate is extensively used in the study of protein structures. It facilitates the introduction of cysteine residues into proteins, allowing researchers to investigate conformational changes and interactions within protein complexes. This is particularly useful in the analysis of ion channels and receptors.

  • Case Study : In a study examining the human multidrug resistance P-glycoprotein, researchers utilized this compound to cross-link cysteine residues at the drug-binding site. The results indicated significant conformational changes in the protein upon binding with ATP and vanadate, demonstrating its utility in understanding dynamic protein behaviors .

Cross-Linking Reactions

The compound acts as a cross-linker that can form covalent bonds between cysteine residues in close proximity. This property is leveraged to stabilize protein complexes for structural analysis via techniques such as X-ray crystallography or cryo-electron microscopy.

  • Application : Cross-linking studies using this compound have provided insights into the spatial arrangement of transmembrane proteins and their interactions with ligands .

Investigating Ion Channel Function

This compound has been applied in studies involving ligand-gated ion channels. By modifying specific cysteine residues, researchers can assess how changes affect channel activity and gating mechanisms.

  • Example : In experiments with the muscle acetylcholine receptor, this compound was used to probe the structural dynamics associated with channel opening and closing .

Reactivity and Stability

The reactivity of this compound is influenced by pH and temperature conditions. It typically exhibits rapid reaction kinetics with thiols under physiological conditions.

ConditionHalf-life (minutes)
pH 7.0, 20°C~12
pH 6.0, 20°C~92
pH 7.0, 4°C~116

Usage Protocol

  • Prepare a stock solution of 100 mM in DMSO.
  • Add to protein samples at concentrations ranging from 1 mM to 10 mM.
  • Incubate for a specified time (typically 5 minutes) before quenching the reaction with reducing agents like DTT.

Mechanism of Action

The mechanism of action of 3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets and modulating their activity . This can lead to various biochemical and physiological changes, depending on the context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

M8M belongs to a family of bis-methanethiosulfonate cross-linkers distinguished by spacer length and composition. Below is a comparative analysis:

Table 1: Key Properties of Bis-Methanethiosulfonate Cross-Linkers

Compound Name (Abbreviation) Spacer Length (Å) Molecular Formula Key Applications
1,2-Ethanediyl bismethanethiosulfonate (M2M) 5.2 C₄H₈O₄S₄ Proximity analysis of tightly packed cysteines (e.g., ion channel gating)
1,3-Propanediyl bismethanethiosulfonate (M3M) 6.5 C₅H₁₀O₄S₄ Short-range cross-linking in transmembrane helices
1,6-Hexanediyl bismethanethiosulfonate (M6M) 10.0 C₈H₁₆O₄S₄ Capturing intermediate states in P-glycoprotein catalytic cycles
3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate (M8M) 13.0 C₈H₁₈O₆S₄ Mapping large-scale conformational changes in ABC transporters and actin-plastin interfaces
3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (M11M) 16.0 C₁₁H₂₂O₇S₄ Stabilizing extended protein domains
3,6,9,12-Tetraoxatetradecane-1,14-diyl-bismethanethiosulfonate (M14M) 19.0 C₁₄H₂₆O₈S₄ Probing flexible regions in multidrug transporters
3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bismethanethiosulfonate (M17M) 22.0 C₁₇H₃₀O₉S₄ Cross-linking large protein complexes with distal cysteines

Key Differences

Spacer Flexibility and Length :

  • M8M’s ether-containing spacer (3,6-dioxaoctane) provides greater flexibility compared to alkyl spacers (e.g., M3M, M6M), reducing steric hindrance during cross-linking .
  • Longer spacers (M14M, M17M) are optimal for large protein complexes, while shorter ones (M2M, M3M) target closely spaced residues .

Reactivity and Stability :

  • M8M’s disulfide bonds are reversible under reducing conditions (e.g., with dithiothreitol), allowing dynamic studies .
  • Shorter cross-linkers (M2M, M3M) exhibit faster reaction kinetics due to reduced spacer mobility .

Structural Insights: In P-glycoprotein, M8M (13 Å) captured cross-links between transmembrane helices 6 and 10 during resting states, while M6M (10 Å) identified post-hydrolysis conformational shifts .

Solubility: M8M is sparingly soluble in DMSO and methanol, limiting its use in aqueous buffers . In contrast, M17M’s extended ether chain improves solubility in polar solvents .

Case Studies

  • P-Glycoprotein Dynamics : M8M demonstrated that transmembrane helices 6 and 10 are 13 Å apart in the resting state, but vanadate-induced trapping reduced this distance, favoring M6M cross-linking .
  • Actin-Plastin Interaction : M8M successfully linked Q194C in plastin’s ABD1 domain to K50C in actin, enabling cryo-EM structural analysis .

Biological Activity

3,6-Dioxaoctane-1,8-diyl bismethanethiosulfonate, commonly referred to as M8M, is a bifunctional cross-linking agent primarily utilized in biochemical research to study protein interactions and dynamics. Its unique structure allows it to form covalent bonds with thiol groups in proteins, making it a valuable tool in the investigation of membrane transport proteins, particularly those involved in multidrug resistance.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₈O₆S₄
  • CAS Number : 212262-04-9
  • Structure : M8M consists of a dioxaoctane backbone with two methanethiosulfonate groups at each end, allowing for cross-linking between cysteine residues in proteins.

M8M acts by forming disulfide bonds with cysteine residues in target proteins. This property is particularly useful for studying conformational changes and interactions within membrane proteins such as P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP1). The cross-linking ability of M8M enables researchers to capture transient states of these proteins during their functional cycles.

Cross-Linking Studies

  • P-Glycoprotein (P-gp) Dynamics :
    • Research has shown that M8M can effectively cross-link cysteine residues in P-gp, revealing dynamic changes in the drug-binding site during ATP hydrolysis. For instance, ATP plus vanadate was found to inhibit cross-linking between specific cysteine mutants (332C(TM6) and 856C(TM10)), indicating conformational alterations upon ATP binding .
    • The use of M8M allowed for the identification of specific distances between homologous halves of P-gp that are crucial for its ATPase activity .
  • Multidrug Resistance Protein 1 (MRP1) :
    • M8M has been utilized in studies investigating the structural organization of MRP1. It aids in elucidating the mechanism of substrate recognition and transport by forming covalent links between cysteine residues located within transmembrane domains .

Case Studies

  • A study involving the use of M8M demonstrated its efficacy in probing the structure-function relationship of P-gp. By employing cysteine-scanning mutagenesis coupled with M8M cross-linking, researchers were able to map out critical interactions that govern drug transport mechanisms .
  • Another significant finding was that M8M facilitated the identification of conformational states within MRP1 that are essential for its function as a transporter against environmental toxicants and chemotherapeutic agents .

Data Table: Summary of Cross-Linking Studies Using M8M

Protein Cysteine Mutants Effect of ATP/Vanadate Key Findings
P-glycoproteinL332C(TM6)/Q856C(TM10)Inhibition of cross-linkingIndicates conformational change upon ATP binding
P-glycoproteinL332C(TM6)/L976C(TM12)Enhanced cross-linkingSuggests reorientation during catalytic cycle
MRP1Various mutantsVariable based on substrate presenceRevealed structural dynamics critical for transport

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